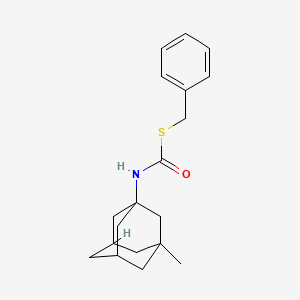
S-benzyl (3-methyl-1-adamantyl)thiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-benzyl (3-methyl-1-adamantyl)thiocarbamate is a compound belonging to the class of thiocarbamates, which are known for their diverse applications in organic chemistry. Thiocarbamates are characterized by the presence of a thiocarbonyl group (C=S) bonded to an amine and a sulfur atom. The adamantyl group in this compound adds to its structural uniqueness, providing rigidity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-benzyl (3-methyl-1-adamantyl)thiocarbamate typically involves the reaction of an isocyanide with a thiol. One efficient method is the isocyanide-based synthesis, where N-formamides are dehydrated with p-toluene sulfonyl chloride to form isocyanides, which are then reacted with a sulfoxide component . This one-pot procedure eliminates the need for isolation and purification of intermediates, making it environmentally friendly and efficient.
Industrial Production Methods
Industrial production of thiocarbamates often involves the use of phosgene or its derivatives, which react with amines and thiols. due to the hazardous nature of phosgene, alternative methods using organic isocyanates and thiols are preferred . These methods are safer and more sustainable, aligning with modern industrial practices.
Chemical Reactions Analysis
Types of Reactions
S-benzyl (3-methyl-1-adamantyl)thiocarbamate undergoes various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkoxides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
S-benzyl (3-methyl-1-adamantyl)thiocarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-benzyl (3-methyl-1-adamantyl)thiocarbamate involves its interaction with molecular targets through its thiocarbonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. The adamantyl group provides steric hindrance, enhancing the compound’s stability and specificity in binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Thiobencarb: Another S-organyl thiocarbamate used as a herbicide.
Orbencarb: Similar in structure and used in agricultural applications.
Molinate: A thiocarbamate herbicide with similar biological activity.
Uniqueness
S-benzyl (3-methyl-1-adamantyl)thiocarbamate is unique due to the presence of the adamantyl group, which imparts additional stability and rigidity compared to other thiocarbamates.
Properties
IUPAC Name |
S-benzyl N-(3-methyl-1-adamantyl)carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NOS/c1-18-8-15-7-16(9-18)11-19(10-15,13-18)20-17(21)22-12-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLBPNCMQMHNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)NC(=O)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













